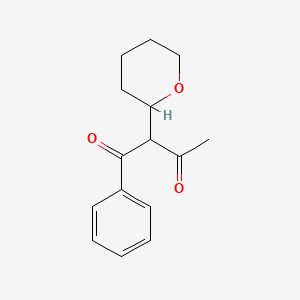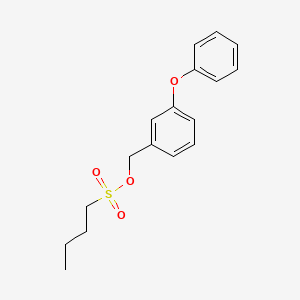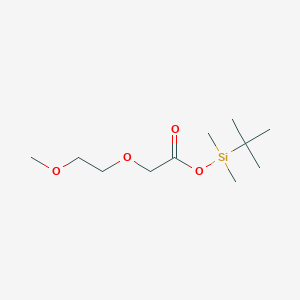![molecular formula C23H16O2 B14200082 10-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one CAS No. 917894-77-0](/img/structure/B14200082.png)
10-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one is a heterocyclic compound that belongs to the class of naphthopyrans. Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light. This compound has a unique structure that includes a naphthalene ring fused to a pyran ring, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one with hydrazine hydrate in an acetic acid medium . This reaction results in the formation of the desired naphthopyran compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
10-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthopyran derivatives with hydroxyl or carbonyl groups, while reduction might yield fully saturated naphthopyran derivatives.
Aplicaciones Científicas De Investigación
10-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 10-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a structural change that results in a color change. This involves the cleavage of the C(sp3)–O bond in the pyran ring, leading to the formation of transoid-cis (TC) and transoid-trans (TT) forms . The TC form reverts to the original form quickly, while the TT form reverts more slowly.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl-substituted naphthopyrans: These compounds have similar photochromic properties but different substituents on the naphthalene ring.
Spiropyrans: These compounds also exhibit photochromic behavior but have a different core structure involving a spiro linkage.
Uniqueness
10-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one is unique due to its specific naphthalene and pyran ring fusion, which imparts distinct photochromic properties and reactivity compared to other naphthopyrans and spiropyrans .
Propiedades
Número CAS |
917894-77-0 |
|---|---|
Fórmula molecular |
C23H16O2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
10-naphthalen-1-yl-3,4-dihydrobenzo[g]isochromen-1-one |
InChI |
InChI=1S/C23H16O2/c24-23-21-17(12-13-25-23)14-16-7-2-4-10-19(16)22(21)20-11-5-8-15-6-1-3-9-18(15)20/h1-11,14H,12-13H2 |
Clave InChI |
JLFGSBRBLJHAJL-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C2=C(C3=CC=CC=C3C=C21)C4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol](/img/structure/B14200001.png)
![Benzenemethanamine, N-[2-methyl-2-(phenylseleno)propylidene]-](/img/structure/B14200004.png)
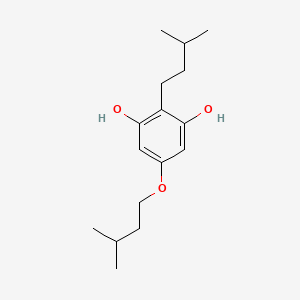
stannane](/img/structure/B14200014.png)
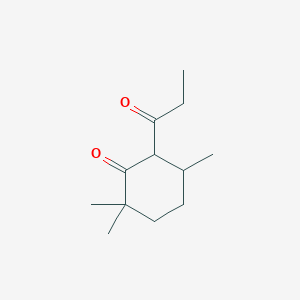
![4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14200024.png)
![4-[(Cyclohexylmethyl)amino]-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14200029.png)

![N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14200038.png)
![N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine](/img/structure/B14200039.png)
![3-{[(5-Amino-1-methyl-1H-benzimidazol-2-yl)methyl]amino}propan-1-ol](/img/structure/B14200043.png)
